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Compound of Interest

Compound Name: 5-Iodo-2-methylbenzonitrile

Cat. No.: B1585355 Get Quote

Electron ionization is a hard ionization technique that imparts significant energy to the analyte

molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of

the molecule's structure, revealing key structural motifs through the observed fragment ions.

The molecular weight of 5-Iodo-2-methylbenzonitrile is 243.04 g/mol .[1][2]

The analysis of the fragmentation pattern begins with the molecular ion (M+•), which is

expected to be observed at a mass-to-charge ratio (m/z) of 243. Given the presence of the

aromatic ring, the molecular ion of 5-Iodo-2-methylbenzonitrile is anticipated to be relatively

stable and thus readily detectable. The subsequent fragmentation is dictated by the relative

bond strengths within the molecule and the stability of the resulting fragments.

Key Fragmentation Pathways
The primary fragmentation pathways for 5-Iodo-2-methylbenzonitrile are predicted to involve

the cleavage of the carbon-iodine bond, the loss of the methyl group, and the elimination of a

neutral hydrogen cyanide molecule.

Alpha-Cleavage: Loss of the Iodine Atom: The C-I bond is the most labile bond in the

molecule due to the large size and relatively low electronegativity of the iodine atom.

Homolytic cleavage of this bond is a highly favored fragmentation pathway for aromatic

iodides.[3] This results in the formation of a cation at m/z 116, corresponding to the 2-
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methylbenzonitrile cation. This fragment is expected to be one of the most abundant ions in

the spectrum, potentially the base peak.

Loss of a Methyl Radical: The cleavage of the bond between the aromatic ring and the

methyl group will result in the loss of a methyl radical (•CH₃). This pathway leads to the

formation of an ion at m/z 228.

Elimination of Hydrogen Cyanide (HCN): A characteristic fragmentation of benzonitrile and its

derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN).[4][5][6] This would

produce a fragment ion at m/z 216.

Further Fragmentation of the Aromatic Ring: The aromatic ring itself can undergo

fragmentation, leading to smaller, characteristic ions. For instance, the loss of acetylene

(C₂H₂) from the [M-I]+ fragment could occur. Additionally, a peak at m/z 76, corresponding to

the benzyne radical cation (C₆H₄+•), is a common fragment for substituted benzene

compounds.[7]

The following diagram illustrates the predicted primary fragmentation pathways of 5-Iodo-2-
methylbenzonitrile under electron ionization.
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Caption: Predicted EI-MS fragmentation of 5-Iodo-2-methylbenzonitrile.

Summary of Predicted Fragment Ions
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The following table summarizes the key predicted fragment ions for 5-Iodo-2-
methylbenzonitrile, their corresponding m/z values, and the proposed neutral losses.

m/z
Proposed Fragment

Ion
Neutral Loss Notes

243 [C₈H₆IN]+• - Molecular Ion

228 [C₇H₃IN]+ •CH₃
Loss of a methyl

radical

216 [C₇H₆I]+• HCN
Loss of hydrogen

cyanide

116 [C₈H₆N]+ I•

Loss of an iodine

atom; likely a

prominent peak

90 [C₇H₆]+• I•, CN•
Loss of iodine and

cyanide radicals

76 [C₆H₄]+• I•, CH₃CN

Loss of iodine and

acetonitrile;

characteristic benzyne

fragment

Comparative Analysis with Other Halogenated
Benzonitriles
The fragmentation pattern of 5-Iodo-2-methylbenzonitrile can be better understood by

comparing it with the known fragmentation of other halogenated benzonitriles, such as the

chloro and bromo analogs. The nature of the halogen atom significantly influences the

fragmentation pathways, primarily due to the differing C-X bond strengths (C-I < C-Br < C-Cl).

5-Chloro-2-methylbenzonitrile (m/z 151/153): The mass spectrum of 5-Chloro-2-

methylbenzonitrile would exhibit a characteristic isotopic pattern for the molecular ion due to

the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. The primary

fragmentation would be the loss of a chlorine atom to give a fragment at m/z 116. The loss of
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a methyl group (m/z 136/138) and HCN (m/z 124/126) would also be observed. The NIST

WebBook provides spectral data for 5-Chloro-2-methylbenzonitrile, which can serve as a

reference.[8]

5-Bromo-2-methylbenzonitrile (m/z 195/197): Similar to the chloro analog, the bromo

derivative would show a molecular ion with a characteristic M+ and M+2 isotopic pattern

(approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). The most significant fragmentation would be the

loss of a bromine atom, resulting in a fragment at m/z 116.

The comparison highlights a key trend: the ease of halogen loss increases down the group (Cl

< Br < I). Therefore, the [M-X]⁺ peak is expected to be progressively more intense in the

spectra of the chloro, bromo, and iodo derivatives, respectively.

Alternative and Complementary Analytical
Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive

characterization of 5-Iodo-2-methylbenzonitrile should involve complementary analytical

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would

provide definitive information about the connectivity of atoms in the molecule, confirming the

substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional

groups present, such as the C≡N stretch of the nitrile group (typically around 2220-2240

cm⁻¹) and the C-I stretching vibration.[9]

Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), GC can

provide information on the purity of the sample and its retention time, which is a useful

physicochemical property.

The following workflow illustrates a comprehensive approach to the characterization of 5-Iodo-
2-methylbenzonitrile.
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Caption: Comprehensive workflow for the characterization of 5-Iodo-2-methylbenzonitrile.

Conclusion
The mass spectrometry fragmentation pattern of 5-Iodo-2-methylbenzonitrile is predicted to

be dominated by the facile cleavage of the carbon-iodine bond, leading to a prominent

fragment ion at m/z 116. Other significant fragmentation pathways include the loss of a methyl

radical and the elimination of hydrogen cyanide. By understanding these characteristic

fragmentation patterns and comparing them with those of other halogenated benzonitriles,

researchers can confidently identify and characterize this important synthetic intermediate. For

unambiguous structural confirmation, it is essential to employ a multi-technique analytical

approach, integrating mass spectrometry with NMR and IR spectroscopy. This guide provides a

solid foundation for interpreting the mass spectral data of 5-Iodo-2-methylbenzonitrile and
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related compounds, aiding in the rigorous quality control and characterization required in

modern chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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